ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Catalog No.
S12651965
CAS No.
M.F
C17H17N3O3S
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbony...

Product Name

ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

IUPAC Name

ethyl 4-methyl-2-[(1-methylindole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)12-9-20(3)13-8-6-5-7-11(12)13/h5-9H,4H2,1-3H3,(H,18,19,21)

InChI Key

JKFGBWRJNIOTKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CN(C3=CC=CC=C32)C)C

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring and an indole moiety. Its molecular formula is C17H17N3O3S, with a molecular weight of approximately 343.4 g/mol. The compound's structure consists of an ethyl ester group, a methyl group at the fourth position of the thiazole ring, and a carbonyl amine linkage to a methyl-substituted indole, making it structurally unique and potentially biologically active.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate, leading to various oxidized derivatives.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, yielding reduced forms of the compound.
  • Substitution: It can participate in nucleophilic or electrophilic substitution reactions, particularly affecting functional groups on the indole or thiazole rings.

The biological activity of ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has been explored in various studies. The compound exhibits potential antimicrobial properties and may interact with specific enzymes or receptors in biological systems. Its mechanism of action likely involves binding to active sites on target proteins, influenced by the interactions between the indole and thiazole components .

The synthesis of ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple synthetic steps:

  • Formation of the Indole Moiety: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Thiazole Ring Formation: The thiazole ring is constructed via Hantzsch thiazole synthesis, involving condensation between α-haloketones and thioamides.
  • Coupling Reaction: The final product is formed by coupling the indole derivative with a thiazole carboxylic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in suitable conditions.

Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new antimicrobial agents or other therapeutic agents targeting specific biological pathways. Its unique structure could also be explored in drug design for various diseases .

Studies on the interactions of ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate with biological targets are crucial to understanding its mechanism of action. Research indicates that the compound may bind effectively to certain enzymes and receptors, potentially modulating their activity. This binding is likely facilitated by hydrogen bonding and hydrophobic interactions between the compound's functional groups and amino acid residues within the active sites of target proteins .

Several compounds share structural similarities with ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylatePyrazole ring instead of indoleDifferent biological activity due to pyrazole presence
Ethyl 4-methylthiazolecarboxamideLacks indole moietySimpler structure; less diverse reactivity
Ethyl 4-(trifluoromethyl)-2-(thiazol-5-yloxy)-carboxylic acidContains trifluoromethyl groupEnhanced lipophilicity; potential for different pharmacokinetics

The uniqueness of ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and rings that confer distinct biological activities and chemical reactivity compared to these similar compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

343.09906259 g/mol

Monoisotopic Mass

343.09906259 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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